

SR-29065: A Deep Dive into its Attenuation of Inflammatory Pathways

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Compound of Interest

Compound Name: SR-29065

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Jupiter, FL – In a significant advancement for autoimmune disease research, the novel REV-ERB α agonist, **SR-29065**, has demonstrated considerable efficacy in modulating inflammatory pathways. A comprehensive analysis of its mechanism and effects reveals a promising new therapeutic avenue for researchers, scientists, and drug development professionals. This technical guide provides an in-depth look at the core scientific data and experimental protocols surrounding **SR-29065**'s impact on inflammation.

Core Mechanism of Action: Antagonism of ROR γ t and Suppression of Th17-Mediated Inflammation

SR-29065 is a selective agonist of REV-ERB α , a nuclear receptor that plays a crucial role in regulating circadian rhythm and metabolism.^{[1][2]} In the context of inflammation, REV-ERB α acts as a transcriptional repressor of key pro-inflammatory genes. The primary mechanism by which **SR-29065** exerts its anti-inflammatory effects is through the antagonism of Retinoic acid receptor-related orphan receptor gamma t (ROR γ t).^[1]

ROR γ t is a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F), which are major drivers of autoimmune diseases.^[1] By activating REV-ERB α , **SR-29065** effectively suppresses the transcriptional activity of ROR γ t, leading to a significant reduction in Th17 cell differentiation and the subsequent production of IL-17.

This targeted action on the REV-ERB α /ROR γ t axis makes **SR-29065** a highly specific modulator of the Th17 inflammatory pathway.

Quantitative Analysis of SR-29065 Activity

The potency and efficacy of **SR-29065** have been quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its activity across different assays.

Table 1: In Vitro Activity of **SR-29065**

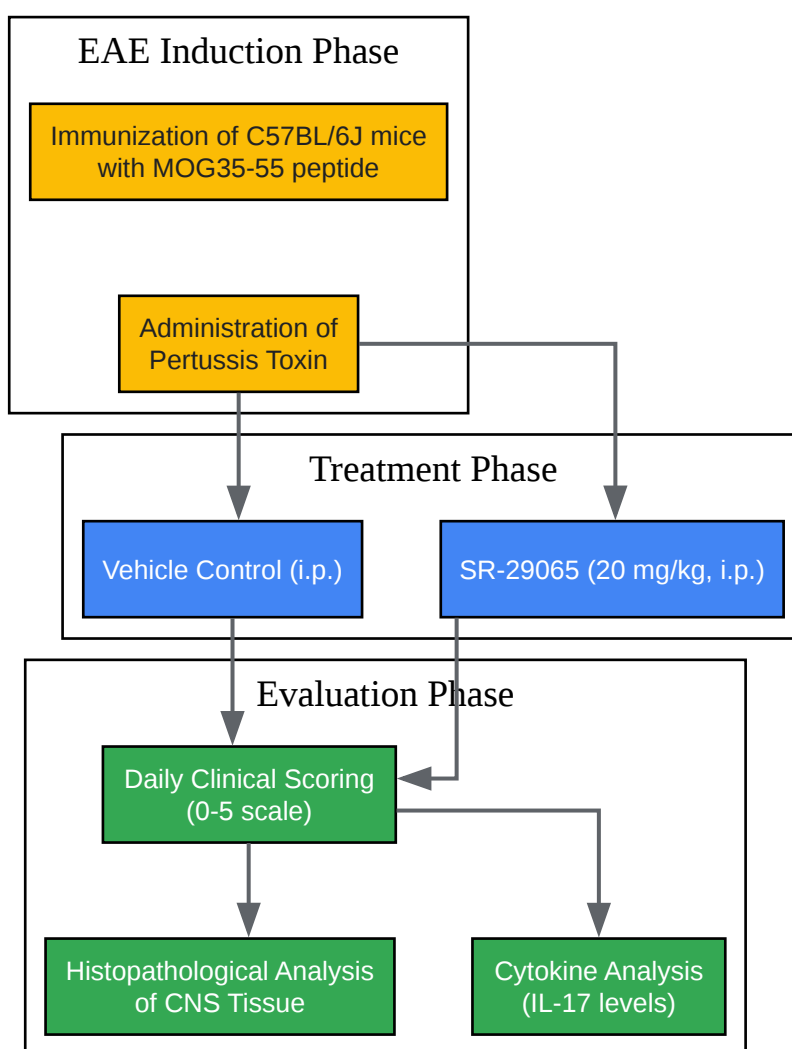
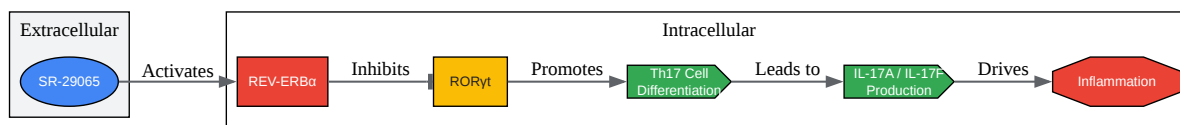
Assay Type	Cell Line/Target	Parameter	Value	Reference
REV-ERB α Agonism	HEK293T cells	EC50	150 nM	[1]
ROR γ t Reporter Assay	HEK293T cells	IC50	500 nM	[1]
Th17 Differentiation	Mouse primary T cells	IC50 (IL-17A production)	300 nM	[1]

Table 2: In Vivo Efficacy of **SR-29065** in Experimental Autoimmune Encephalomyelitis (EAE) Model

Animal Model	Treatment Group	Mean Maximum Clinical Score	Day of Onset (Mean)	Reference
C57BL/6J Mice	Vehicle	3.5 \pm 0.5	11 \pm 1	[1]
C57BL/6J Mice	SR-29065 (20 mg/kg, i.p.)	1.5 \pm 0.3	15 \pm 2	[1]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).



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References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com